2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-16-4-10-19(11-5-16)24-21(29)15-30-22-26-25-20(28(22)27-12-2-3-13-27)14-17-6-8-18(23)9-7-17/h2-13H,14-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUDTRXUVODTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 886931-95-9) is a novel synthetic molecule with potential pharmacological applications. The structure incorporates a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 430.9 g/mol. The presence of the triazole and pyrrole moieties contributes significantly to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₆OS |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 886931-95-9 |
Antimicrobial Activity
Research indicates that compounds with triazole and thiol groups exhibit notable antimicrobial properties. A study conducted on similar triazole derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Properties
The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have reported that derivatives containing the pyrrole and triazole structures can induce apoptosis in various cancer cell lines. For example, compounds related to this scaffold have been tested against A-431 (human epidermoid carcinoma) cells, showing IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The thioacetamide derivative has been evaluated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Experimental data suggest that such compounds can reduce inflammation markers in animal models .
The biological activity of 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and MAO-B, leading to reduced inflammation and modulation of neurotransmitter levels.
- Receptor Interaction : It has been shown to bind effectively to serotonin receptors (5-HT6R and 5-HT3R), influencing various neurological pathways .
- Cellular Pathways : The presence of the triazole moiety allows for interaction with DNA or RNA synthesis pathways, potentially leading to cytotoxic effects against rapidly dividing cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Anticancer Study : A derivative with a similar scaffold was tested against breast cancer cell lines, showing significant inhibition of cell growth at concentrations as low as 10 µM.
- Antimicrobial Testing : In a comparative study, compounds derived from pyrrole and triazole frameworks exhibited greater antibacterial activity than traditional antibiotics against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Insights:
Para-substitution (p-tolyl in the target compound vs. m-tolyl in Analog 1) improves steric alignment for receptor binding, as seen in computational models of similar triazoles .
Biological Activity Predictions :
- Compounds with chlorinated aromatic groups (target and Analog 1) show higher predicted cytotoxicity in PASS models, likely due to enhanced electrophilic reactivity .
- Methoxy-substituted analogs (Analog 2 and 3) are hypothesized to target CNS receptors, though experimental validation is pending .
Synthesis and Characterization :
- All compounds were synthesized via a universal route involving cyclization of thiosemicarbazides and alkylation with chloroacetamide derivatives, followed by spectroscopic validation (1H NMR, LC-MS) .
Q & A
Q. What are the established synthetic routes for 2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide?
The compound is synthesized via a multi-step process involving:
- Step 1 : Condensation of 4-(4-chlorobenzyl)-5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine in dioxane at 20–25°C.
- Step 2 : Reaction with p-toluidine to form the acetamide derivative.
- Purification : Recrystallization from ethanol-DMF mixtures or chromatography . Structural confirmation is achieved via ¹H NMR, IR, LC-MS , and elemental analysis .
Q. How is the structural integrity of this compound validated experimentally?
- ¹H NMR : Confirms proton environments (e.g., aromatic protons, pyrrole/triazole moieties).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide).
- LC-MS : Validates molecular weight and purity (>95% by HPLC).
- Elemental Analysis : Ensures correct C, H, N, S composition (±0.3% theoretical values) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or ethanol at 10–20 mM.
- Stability : Stable at −20°C for >6 months. Degrades in acidic/basic conditions (hydrolysis of acetamide or triazole-thioether bonds) .
Advanced Research Questions
Q. How can molecular docking and PASS predictions guide the identification of biological targets for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, receptors). Validate docking poses with MD simulations (100 ns) .
- PASS Prediction : Predicts antibacterial, antifungal, or anticancer activity (Pa > 0.7). Cross-validate with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Case Example : If cytotoxicity varies between MTT and apoptosis assays:
- Replicate Experiments : Perform triplicate runs with standardized protocols.
- Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity).
- Mechanistic Studies : Conduct flow cytometry (Annexin V/PI staining) to confirm apoptosis .
Q. What strategies are effective for optimizing the synthetic yield of this compound?
- Design of Experiments (DoE) : Apply Box-Behnken or central composite design to optimize reaction parameters (temperature, solvent ratio, catalyst loading).
- Flow Chemistry : Enhances reproducibility by controlling residence time and mixing efficiency (e.g., Omura-Sharma-Swern oxidation methodology) .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Analog Synthesis : Replace 4-chlorobenzyl with 4-fluorobenzyl or modify the pyrrole ring to imidazole.
- Biological Testing : Compare IC₅₀ values against parent compound in enzyme inhibition assays.
- Computational Analysis : Calculate Hammett constants or electrostatic potentials to rationalize activity trends .
Q. What in vitro ADME properties should be prioritized for preclinical profiling?
- Permeability : Perform Caco-2 assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
- Metabolic Stability : Use liver microsomes (t₁/₂ > 30 min desirable).
- CYP Inhibition : Screen against CYP3A4/2D6 (IC₅₀ > 10 μM preferred) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
